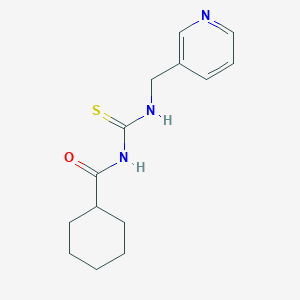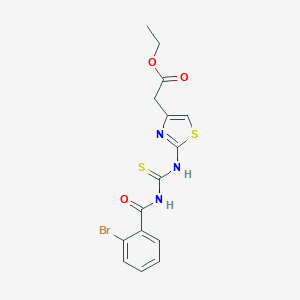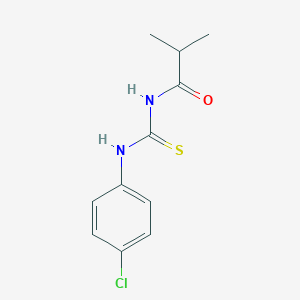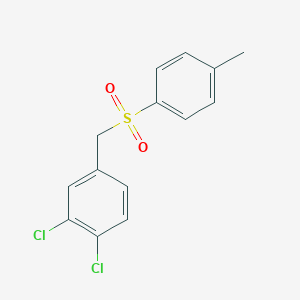
1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethane is a chemical compound that has been widely used in scientific research. It belongs to the class of 1,2,4-triazole derivatives, which have been found to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Inhibition Properties
Research has highlighted the synthesis of related bis-cyclized products involving bis(triazole) derivatives, aiming at potential inhibitors for enzymes like 15-lipoxygenase. Such compounds show promising inhibition properties, indicating their potential in therapeutic applications. For instance, specific derivatives have demonstrated significant inhibitory activities, suggesting their relevance in the development of new pharmacological agents (Asghari et al., 2016).
Structural Characterization and Analysis
The crystal structure and Hirshfeld surface analysis of compounds closely related to the target chemical have been conducted to understand their molecular geometry, interactions, and polymorphism. Such studies provide insight into the solid-state properties of these compounds, facilitating their application in material science and coordination chemistry (González-Montiel et al., 2015).
Electrooptic and Photoluminescent Applications
Compounds with triazole and related structures have been evaluated for their electrooptic film fabrication and nonlinear optical response. These investigations reveal the impact of molecular architecture on thin-film microstructure and optical/electrooptic properties, indicating their potential in electronic and photonic devices (Facchetti et al., 2006).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Research into coordination polymers and MOFs constructed with bis(triazole) ligands and various metal ions has demonstrated the formation of novel structural motifs. These structures exhibit unique properties, such as photoluminescence, which can be harnessed in sensors, catalysis, and luminescent materials (Yang et al., 2013).
Properties
IUPAC Name |
3-[4-phenyl-5-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N8S2/c1-3-11-23(12-4-1)35-25(21-9-7-15-29-19-21)31-33-27(35)37-17-18-38-28-34-32-26(22-10-8-16-30-20-22)36(28)24-13-5-2-6-14-24/h1-16,19-20H,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTFIEHSQHWFPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCSC3=NN=C(N3C4=CC=CC=C4)C5=CN=CC=C5)C6=CN=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Cyclohexylamino)-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383400.png)

![4-(4-Methyl-1-piperazinyl)-6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B383402.png)
![4-[4-(5-fluoro-2-methoxybenzyl)-1-piperazinyl]-3-nitro-1-phenyl-2(1H)-quinolinone](/img/structure/B383404.png)


![N-[(4-methoxyphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B383411.png)
![N-isobutyryl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B383412.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383413.png)

![5,11-dimethyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383420.png)

![Dimethyl 5-[({[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383422.png)
